6-Methyl-2,4-pyrimidinediamine
Overview
Description
6-Methyl-2,4-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. This particular compound is a derivative of pyrimidine with specific substitutions at the 2, 4, and 6 positions of the ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those related to 6-Methyl-2,4-pyrimidinediamine, has been extensively studied. For instance, a one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives has been achieved by reacting 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, followed by elimination and tautomerisation processes . Another approach involves a three-component domino reaction to create 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives, starting from 6-aminouracil . Additionally, the synthesis of related compounds from 2-amino-6-methyluracil through protection and cyclization steps has been described .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic methods. For example, the structure of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine was assigned based on spectral data, including 1H NMR, 13C NMR, gHMQC, and HRMS spectra . Quantum-chemical methods have also been used to characterize the structure of pyrimidine derivatives, such as the pyrimidine-(6-4)-pyrimidone photoproduct .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine involves cyclization, methylation, and oxidation steps . The formation of pyrimido[4,5-d]pyrimidine derivatives can be achieved through [4+2] cycloaddition reactions, followed by elimination and oxidative aromatisation . Additionally, double cross-coupling reactions have been used to prepare 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are often determined by their substituents and the overall molecular structure. For example, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been studied, revealing solvatochromism and potential as pH sensors . The electronic structures of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives have been explored using DFT and TD-DFT computations, providing insights into their reactivity and interactions .
Scientific Research Applications
Antimalarial Research
6-Methyl-2,4-pyrimidinediamine derivatives have been explored for their potential as antimalarial agents. Investigations into the synthesis of such compounds, like 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, demonstrate efforts to develop new treatments for malaria. However, some derivatives have shown limited antimalarial activity (Hung & Werbel, 1984).
Antitumor Activity
The derivatives of 6-Methyl-2,4-pyrimidinediamine have been synthesized with potential applications in antitumor treatments. For example, the compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980).
Antiviral Research
Some derivatives of 6-Methyl-2,4-pyrimidinediamine exhibit antiviral properties, particularly against retroviruses. Compounds such as 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine have been found to inhibit human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Agricultural Applications
In agriculture, derivatives like 2-amino 4-chloro 6-methyl pyrimidine (AM), serve as nitrification inhibitors, enhancing the efficiency of nitrogenous fertilizers and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).
DNA Photosensitization
Research on 6-Methyl-2,4-pyrimidinediamine derivatives includes studying their role in DNA photosensitization. The chromophore 5-methyl-2-pyrimidone embedded in DNA has been identified as a potential photosensitizer inducing damage in thymine DNA (Bignon et al., 2015).
Nonlinear Optics and Pharmacophore Analysis
The significance of the pyrimidine ring in nonlinear optics (NLO) fields and medicine has led to studies on 4-thiopyrimidines derivatives for their potential applications in NLO and pharmacophore analysis (Hussain et al., 2020).
Anti-Inflammatory and Analgesic Properties
Pyrimidine heterocycles with hydroxy groups have been synthesized and screened for their analgesic and anti-inflammatory activities. Studies have found that the nature of the substituent plays a significant role in these activities (Muralidharan et al., 2019).
Safety And Hazards
6-Methyl-2,4-pyrimidinediamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
6-methylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHQNVDSHUKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902889 | |
Record name | NoName_3465 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-pyrimidinediamine | |
CAS RN |
1791-73-7 | |
Record name | 1791-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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